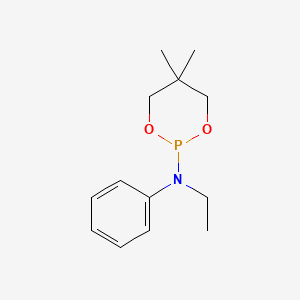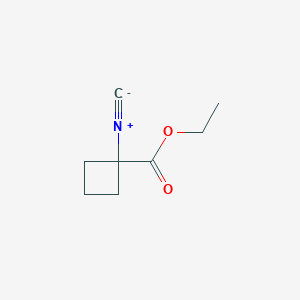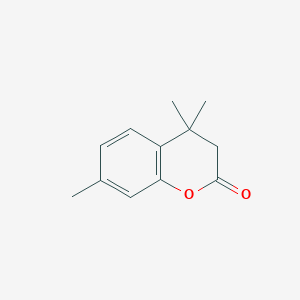
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- is a chemical compound belonging to the class of benzopyrans. It is also known as a derivative of coumarin, which is a naturally occurring aromatic organic compound. This compound is characterized by its unique structure, which includes a benzene ring fused to a pyran ring, with three methyl groups attached at specific positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Another derivative of coumarin with a methyl group at the 6-position.
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7,8-trimethyl-: A similar compound with three methyl groups at different positions on the benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 4, 4, and 7 positions influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
105640-09-3 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4,4,7-trimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-9-10(6-8)14-11(13)7-12(9,2)3/h4-6H,7H2,1-3H3 |
Clave InChI |
VQVDMHKSWDUCTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC(=O)O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


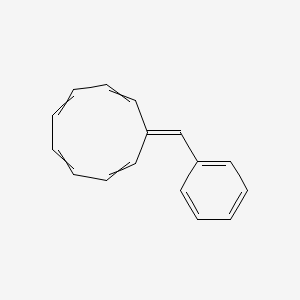
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate](/img/structure/B14326899.png)

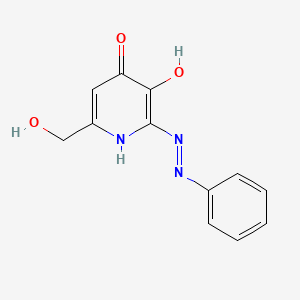
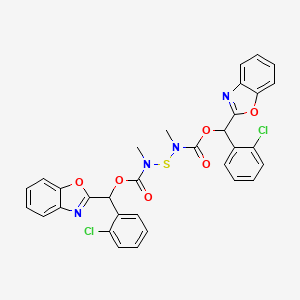

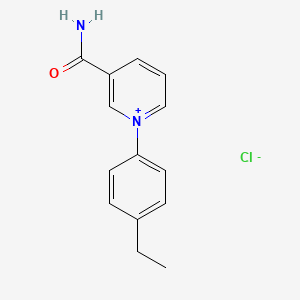
silane](/img/structure/B14326938.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
